![molecular formula C15H19N3 B2792919 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile CAS No. 1436045-17-8](/img/structure/B2792919.png)
5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile, also known as MPA, is a chemical compound that belongs to the family of nitriles. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the body. MPA has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile works by inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can activate the cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in the body, including pain relief, anti-inflammatory effects, anxiolytic effects, and antidepressant effects. It has also been shown to increase the levels of endocannabinoids in the body, which can activate the cannabinoid receptors and produce various effects, such as appetite stimulation, pain relief, and mood modulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile in lab experiments is its high selectivity and potency towards FAAH inhibition. This makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using this compound is its potential off-target effects, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile, including:
1. Investigating the potential therapeutic applications of this compound in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders.
2. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its efficacy and safety.
3. Developing new analogs of this compound with improved selectivity and potency towards FAAH inhibition.
4. Exploring the potential synergistic effects of this compound with other drugs or therapies in the treatment of various diseases.
5. Investigating the role of this compound in the regulation of the endocannabinoid system and its interactions with other physiological systems in the body.
In conclusion, this compound is a potent and selective inhibitor of FAAH, which has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of FAAH, which increases the levels of endocannabinoids in the body and produces various physiological effects. While this compound has several advantages for lab experiments, it also has some limitations that need to be considered. There are several future directions for the research on this compound, which can help in the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile involves the reaction of 6-methyl-2-bromomethylpyridine with 3-butyn-1-amine in the presence of sodium hydride and dimethylformamide. The resulting product is further reacted with pentanenitrile to obtain this compound.
Aplicaciones Científicas De Investigación
5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has been shown to increase the levels of endocannabinoids in the body, which can help in the management of these diseases. Moreover, this compound has also been investigated for its potential role in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
5-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-3-11-18(12-6-4-5-10-16)13-15-9-7-8-14(2)17-15/h1,7-9H,4-6,11-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPZPSQAWWCREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CCCCC#N)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

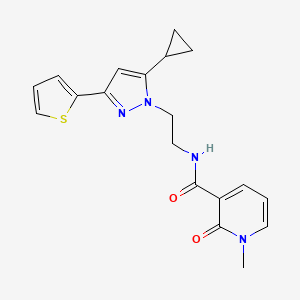
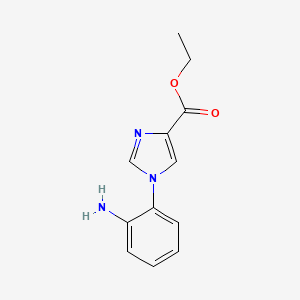
![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2792839.png)
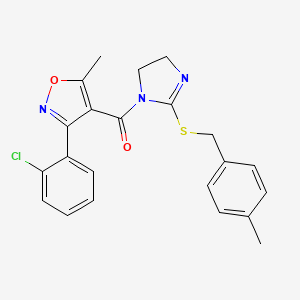
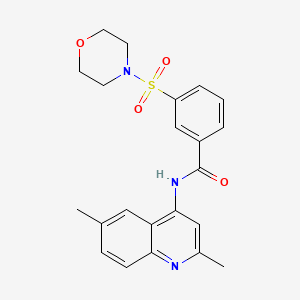
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)
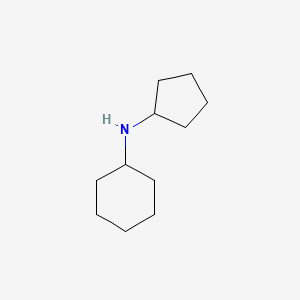
![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)
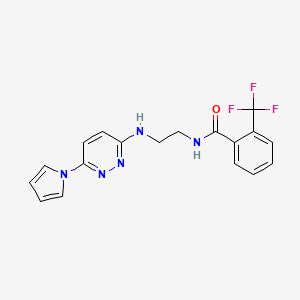
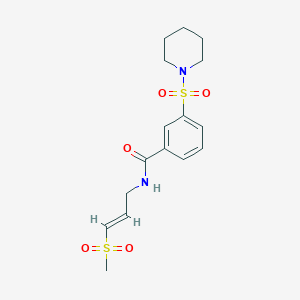
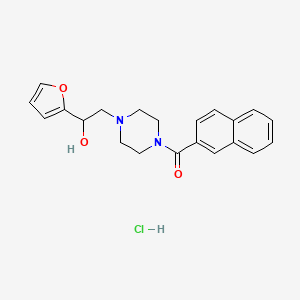
![7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2792858.png)